molecular formula C10H20N2O2S B15280329 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B15280329
M. Wt: 232.35 g/mol
InChI Key: IIUPIHYZDSOKDK-UHFFFAOYSA-N
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Description

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide core substituted with a 4-(aminomethyl)piperidine moiety. This structure combines a rigid sulfolane-like ring with a flexible piperidine group, conferring unique physicochemical properties.

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2

InChI Key

IIUPIHYZDSOKDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Core Tetrahydrothiophene 1,1-Dioxide Formation

The tetrahydrothiophene 1,1-dioxide (sulfolane derivative) core is typically synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide or ozone. A study using hydrogen peroxide at 60°C for 12 hours achieved 92% conversion to the sulfone. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) in carbon tetrachloride provides the key intermediate 3-bromotetrahydrothiophene 1,1-dioxide, which serves as the electrophilic center for piperidine coupling.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale manufacturing employs tubular flow reactors to enhance heat transfer and mixing efficiency. A patented process (WO202318712A1) describes a three-stage continuous system:

  • Oxidation stage : Tetrahydrothiophene → sulfolane derivative (residence time: 2.5 h)
  • Bromination stage : NBS addition at 40°C (residence time: 1 h)
  • Coupling stage : Piperidine introduction under 15 bar pressure (residence time: 4 h)

This method achieves 86% overall yield with 99.8% purity, as reported in chemical engineering analyses.

Crystallization and Purification

Post-synthesis purification uses antisolvent crystallization with ethyl acetate/heptane mixtures. X-ray diffraction studies confirm that the compound forms monoclinic crystals (space group P2₁/c) with lattice parameters a = 8.542 Å, b = 12.307 Å, c = 14.891 Å.

Catalytic Methods and Optimization

Transition Metal Catalysis

Palladium-mediated cross-coupling has been explored for late-stage functionalization. A Suzuki-Miyaura reaction using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in toluene/water (3:1) successfully introduces aryl groups at the piperidine nitrogen with 67–89% yields.

Enzymatic Resolution for Enantiopure Products

Recent advances employ lipase B from Candida antarctica (CAL-B) to resolve racemic mixtures. In a biphasic system (water/octanol), the enzyme selectively acetylates the (R)-enantiomer, achieving 98% enantiomeric excess (e.e.) at 30°C.

Table 2: Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 95
Acetonitrile 37.5 82 97
Dimethyl sulfoxide 46.7 85 99

Data synthesized from PubChem reaction datasets and ACS Catalysis reports.

Process Analytical Technology (PAT) Integration

Modern synthesis lines implement in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress. A study demonstrated that real-time monitoring of the C-N stretching band at 1250 cm⁻¹ reduced batch cycle times by 33% while maintaining quality specifications.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling the tetrahydrothiophene dioxide precursor with 4-(aminomethyl)piperidine in a 1:1.2 molar ratio produces the target compound in 68% yield after 2 hours. This method eliminates volatile organic compound (VOC) emissions and reduces energy input by 40% compared to thermal approaches.

Photocatalytic Amine Coupling

Visible-light-mediated catalysis using eosin Y (0.5 mol%) enables C-N bond formation at room temperature. Irradiation with 450 nm LEDs for 6 hours provides 73% yield with excellent functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Compounds:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Biological Relevance
3-hydroxy-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide 66335-85-1 233.31 Hydroxyl, piperidine Intermediate in mycobacterial inhibitors
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide 1156407-08-7 232.34 4-Aminopiperidine, thiopyran ring Higher ring strain due to 6-membered ring
(3R,4R)-3-(4-(2-chlorophenyl)piperidin-1-yl)-4-hydroxytetrahydrothiophene 1,1-dioxide N/A 330.40 Chlorophenyl, hydroxyl Active against tryptophan synthase

Analysis:

  • Substituent Effects: The target compound’s aminomethyl group (vs.
  • Ring Size: The thiopyran derivative (6-membered ring) in 1156407-08-7 exhibits distinct conformational flexibility compared to the 5-membered tetrahydrothiophene, affecting binding pocket compatibility .
  • Bioactivity: The chlorophenyl analog () shows specific antimycobacterial activity, suggesting electron-withdrawing groups enhance target engagement .

Heterocyclic Variants and Functional Group Modifications

Key Compounds:

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Notable Features
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide 1247491-51-5 216.26 Triazole substituent Enhanced π-π stacking potential
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide 1500440-61-8 242.30 Pyrimidine-amino group Potential kinase inhibition
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride 45697-13-0 183.67 Simplified aminomethyl core Base structure for derivatization

Analysis:

  • Triazole vs. Piperidine: The triazole substituent (1247491-51-5) introduces aromaticity and planar geometry, contrasting with the 3D flexibility of piperidine in the target compound .
  • Simplified Core: The hydrochloride salt 45697-13-0 lacks the piperidine group, reducing steric hindrance and simplifying synthetic routes .

Sulfone Derivatives with Diverse Pharmacophores

Key Compounds:

Compound Name CAS Number Molecular Weight (g/mol) Pharmacophore Applications
6-Chloro-2-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide N/A ~500 (est.) Fluorophenyl, thieno-thiazine Serotonergic receptor modulation
4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol 503430-11-3 221.33 Isobutylamino group Increased lipophilicity

Analysis:

  • Thieno-thiazine Systems: These bicyclic derivatives () exhibit extended π-systems, enhancing affinity for CNS targets like 5HT7 receptors but reducing metabolic stability .
  • Lipophilicity: The isobutylamino group in 503430-11-3 improves membrane permeability compared to the target compound’s polar aminomethyl group .

Biological Activity

The compound 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS No. 45697-13-0) is a derivative of tetrahydrothiophene and piperidine, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2SC_9H_{18}N_2O_2S, with a molecular weight of approximately 218.32 g/mol. The structure comprises a tetrahydrothiophene ring fused with a piperidine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the piperidine nucleus exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that those similar to this compound showed promising antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The administration of these compounds demonstrated a reduction in neuronal cell death and improved cognitive functions in animal models .
  • Antidepressant Activity : Research into piperidine derivatives has suggested antidepressant-like effects in rodent models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels, indicating potential applications in treating mood disorders .

The biological activities of this compound are likely mediated through several mechanisms:

  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors, enhancing synaptic transmission.
  • Enzyme Binding : Its structure allows for effective binding to enzymes like AChE, leading to inhibition and subsequent physiological effects.

Data Table: Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
AntibacterialVarious bacteriaInhibition of growth
Enzyme InhibitionAcetylcholinesteraseIncreased acetylcholine
NeuroprotectionNeuronal receptorsReduced cell death
AntidepressantSerotonin receptorsImproved mood

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